2,4-Dichloro-1,3,5-trinitrobenzène

Vue d'ensemble

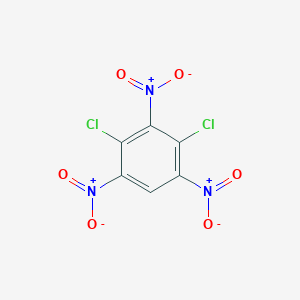

Description

2,4-Dichloro-1,3,5-trinitrobenzene is an aromatic compound with the molecular formula C6HCl2N3O6. It is characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical processes and industrial applications.

Applications De Recherche Scientifique

Chemistry

DCTNB serves as an intermediate in the synthesis of various organic compounds:

- Dyes : Used in the production of synthetic dyes due to its reactive nitro groups.

- Pharmaceuticals : Acts as a precursor for bioactive compounds in drug development.

Biology

Research on DCTNB has revealed potential biological activities :

- Investigated for its interactions with biomolecules, which may lead to insights into its toxicity and therapeutic uses.

- Studies indicate that DCTNB can affect biochemical pathways through the decomposition of nitro groups, leading to reactive intermediates that may interact with cellular components.

Medicine

Ongoing studies focus on DCTNB's potential in drug development :

- Its unique structure allows it to be modified into various derivatives that could exhibit antimicrobial or anticancer properties.

- Research is being conducted to explore its role as a precursor for novel therapeutic agents.

Industry

DCTNB is utilized in the production of high-energy materials and explosives :

- Its high reactivity makes it suitable for use in explosives manufacturing.

- The compound's stability under certain conditions poses challenges for disposal and environmental safety.

Research published in the Journal of Biological Chemistry assessed DCTNB's effects on cellular mechanisms. The study highlighted its potential to induce oxidative stress in cells through the generation of reactive oxygen species upon decomposition. This property could be harnessed for therapeutic applications but also raises concerns regarding toxicity.

Case Study 2: Industrial Application in Explosives

A study conducted by the Institute of Chemical Technology examined the use of DCTNB in formulating new explosive materials. The findings indicated that DCTNB could enhance the performance of traditional explosives while maintaining safety standards during handling and storage.

Mécanisme D'action

Target of Action

It is known that nitro compounds, such as this one, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially interact with various biological targets.

Mode of Action

Studies on similar trinitrobenzene compounds suggest that the initial decomposition starts with the breakage of the n–no2 bond . This could potentially lead to various downstream effects depending on the biological context.

Biochemical Pathways

The decomposition of similar trinitrobenzene compounds has been observed to involve the breakage of the n–no2 bond, leading to potential changes in various biochemical pathways .

Pharmacokinetics

It’s known that the compound has a molecular weight of 28199500, a density of 1894g/cm3, and a boiling point of 380ºC at 760mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The decomposition of similar trinitrobenzene compounds has been observed to start with the breakage of the n–no2 bond . This could potentially lead to various molecular and cellular effects depending on the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-1,3,5-trinitrobenzene. For instance, the high thermal stability of similar trinitrobenzene compounds poses challenges for their disposal, particularly through existing open burning methods, and their ability to remain in the environment for long periods . These environmental factors could similarly influence the action of 2,4-Dichloro-1,3,5-trinitrobenzene.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-1,3,5-trinitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene. The process involves the following steps:

Nitration Reaction: 1,3-dichlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.

Isolation and Purification: The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods: In industrial settings, the production of 2,4-dichloro-1,3,5-trinitrobenzene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia or sodium azide are used in the presence of a solvent like ethanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used along with hydrogen gas.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-trinitrobenzene can be formed.

Reduction Products: Reduction of nitro groups leads to the formation of 2,4-dichloro-1,3,5-triaminobenzene.

Comparaison Avec Des Composés Similaires

1,3-Dichloro-2,4,6-trinitrobenzene: Similar in structure but with different substitution patterns.

2,4-Dinitro-1,3,5-trichlorobenzene: Another chlorinated nitrobenzene with different reactivity and applications.

Uniqueness: 2,4-Dichloro-1,3,5-trinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and nitro groups makes it a versatile intermediate in organic synthesis and industrial processes .

Activité Biologique

2,4-Dichloro-1,3,5-trinitrobenzene (DCTNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Understanding the biological effects of DCTNB is crucial for assessing its safety and potential therapeutic uses.

- Molecular Formula : CHClNO

- Molecular Weight : 281.995 g/mol

- Density : 1.894 g/cm³

- Boiling Point : 380°C at 760 mmHg

DCTNB and similar nitro compounds undergo decomposition primarily through the breakage of the N–NO bond. This process can lead to the formation of reactive intermediates that may interact with biomolecules, affecting various biochemical pathways.

Biochemical Pathways

The initial decomposition products can participate in several biological reactions:

- Nucleophilic Substitution : Chlorine atoms in DCTNB can be substituted by nucleophiles (e.g., amines), leading to the formation of derivatives with potential biological activity.

- Reduction Reactions : Nitro groups can be reduced to amino groups, which may enhance the compound's reactivity and biological interactions.

Toxicological Studies

Research indicates that exposure to DCTNB can lead to several toxicological effects:

Case Study 1: Acute Exposure in Workers

A study involving workers exposed to DCTNB revealed that symptoms such as headaches and dizziness were prevalent. Blood examinations indicated elevated levels of urobilinogen, suggesting hemolysis .

Case Study 2: Animal Toxicity Assessment

In laboratory settings, rats exposed to high doses of DCTNB exhibited significant toxic effects, including lethality at certain doses. The minimal lethal dose identified was approximately 75 mg/kg .

Pharmacokinetics

DCTNB is rapidly metabolized and excreted, primarily through urine. Studies show that most of the compound is eliminated within two to three weeks post-exposure .

Summary of Biological Activities

| Biological Effect | Observations |

|---|---|

| Hematological Effects | Anemia and reduced oxygen transport |

| Neurological Symptoms | Headaches, dizziness, fatigue |

| Reproductive Damage | Impaired sperm production in animal models |

| Carcinogenicity | Insufficient evidence in humans |

Propriétés

IUPAC Name |

2,4-dichloro-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOJQYPHLMLHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391770 | |

| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-09-7 | |

| Record name | 2,4-dichloro-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-Dichloro-1,3,5-trinitrobenzene in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP)?

A1: 2,4-Dichloro-1,3,5-trinitrobenzene (DCPc) serves as a crucial starting material in the synthesis of bis(3-nitrofurazan-4) picryl ether (DFOP). [] The synthesis involves a condensation reaction where DCPc reacts with sodium hydroxyl nitrofurazan. The two chlorine atoms present in DCPc's structure are replaced by the nitrofurazan moieties, leading to the formation of DFOP. The researchers optimized this reaction, achieving a yield of 42% under specific conditions: a DCPc to sodium nitrohydrofurazan mole ratio of 1.0:2.7, a reaction temperature of 80°C, and a reaction time of 2 hours. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.